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Introduction

2-Aminobenzophenone and its derivatives are crucial intermediates in the synthesis of a wide
range of pharmaceuticals and heterocyclic compounds, including anxiolytics, tranquilizers, and
other bioactive molecules.[1][2][3] Traditional methods for their synthesis often involve multiple
steps, harsh reaction conditions, and long reaction times.[4] The application of ultrasound
irradiation in organic synthesis has emerged as a green and efficient alternative, often leading
to higher yields, shorter reaction times, and milder reaction conditions.[2] This document
provides detailed protocols and application notes for the ultrasound-assisted synthesis of 2-
aminobenzophenone derivatives, based on a convenient two-step method.

Principle of the Method

The ultrasound-assisted synthesis of 2-aminobenzophenone derivatives proceeds via a two-
step reaction sequence. The first step involves the nucleophilic substitution reaction of a
substituted nitrobenzene with phenylacetonitrile in the presence of methanolic potassium
hydroxide to form a 2,1-benzisoxazole intermediate. The second step is the reduction of the
2,1-benzisoxazole intermediate to the corresponding 2-aminobenzophenone derivative using
iron powder in acetic acid. Both steps are significantly accelerated by ultrasonic irradiation.
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Experimental Protocols
General Considerations

» All reagents should be of analytical grade and used as received.

Reactions involving organic solvents should be conducted in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and
gloves, should be worn at all times.

Ultrasonic reactions should be performed in a standard ultrasonic cleaning bath.

Reaction progress can be monitored by thin-layer chromatography (TLC).

Step 1: Ultrasound-Assisted Synthesis of 2,1-
Benzisoxazole Derivatives

Materials:

o Substituted nitrobenzene (10 mmol)
o Phenylacetonitrile (15 mmol)

e Potassium hydroxide (30 mmol)

e Methanol (50 mL)

« Ultrasonic bath

e Round-bottom flask (100 mL)

e Magnetic stirrer and stir bar

o Standard laboratory glassware
Procedure:

e In a 100 mL round-bottom flask, dissolve potassium hydroxide in methanol with stirring.
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 To this solution, add the substituted nitrobenzene and phenylacetonitrile.
e Place the flask in the center of an ultrasonic cleaning bath.

« Irradiate the reaction mixture with ultrasound at the specified temperature and time (refer to
Table 1).

» Monitor the reaction for the disappearance of the starting materials using TLC.
e Upon completion, add 100 mL of cold water to the reaction mixture with stirring.
o Collect the resulting precipitate by filtration.

e Wash the precipitate with 50 mL of a cold 3:1 mixture of water and methanol.

e Dry the product under vacuum and recrystallize from methanol to obtain the pure 2,1-
benzisoxazole derivative.

Step 2: Ultrasound-Assisted Reduction of 2,1-
Benzisoxazoles to 2-Aminobenzophenones

Materials:

e 2,1-Benzisoxazole derivative (from Step 1) (0.5 mmol)
¢ Iron powder (0.1 g, 5.5 mmol)

e Acetic acid (5 mL)

o Water (1 mL)

 Ultrasonic bath

» Reaction tube

o Magnetic stirrer and stir bar

o Standard laboratory glassware
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Procedure:

In a reaction tube, dissolve the 2,1-benzisoxazole derivative in acetic acid.
e Place the tube in a water bath to maintain the desired temperature.

e Add the iron powder to the solution in three portions over approximately 40 minutes with
stirring.

o During the addition of iron powder, add 1 mL of water to the reaction mixture.

« Irradiate the reaction mixture in an ultrasonic cleaner for the specified time (refer to Table 2).
e Monitor the reaction for the disappearance of the 2,1-benzisoxazole by TLC.

e Once the reaction is complete, filter the hot reaction mixture to remove excess iron.

e Add 100 mL of water to the filtrate.

o Collect the resulting precipitate by filtration.

e Wash the precipitate with water and recrystallize from methanol to obtain the pure 2-
aminobenzophenone derivative.

Data Presentation
Table 1: Ultrasound-Assisted Synthesis of 2,1-
Benzisoxazole Derjvatives

Substituent (in  Temperature . . .
Entry . Time (min) Yield (%)
Nitrobenzene) (°C)

la H 55 60 70
2a 4-Cl 55 50 76
3a 4-Br 55 50 75
4a 4-CH3 55 70 65
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Data sourced from Ghomi et al., 2007.

Table 2: Ultrasound-Assisted Reduction of 2,1-
- . I >-Aminal I

Substituent (in
2,1-

Temperature

Entry . Time (min) Yield (%)
Benzisoxazole (°C)
)

1b H 50 4 95

2b 5-Cl 50 5 96

3b 5-Br 50 5 98

4b 5-CH3 50 6 93

Data sourced from Ghomi et al., 2007.

Visualizations
Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for the two-step ultrasound-assisted synthesis.

Discussion

The use of ultrasound irradiation significantly enhances the reaction rates for both the

formation of the 2,1-benzisoxazole intermediate and its subsequent reduction to the 2-
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aminobenzophenone derivative. This method offers several advantages over conventional
synthetic routes, including drastically reduced reaction times, high yields, and operational
simplicity. The protocols outlined above provide a reliable and efficient pathway for the
synthesis of a variety of substituted 2-aminobenzophenones, which are valuable precursors in
medicinal chemistry and drug discovery. The mild conditions and improved efficiency align with
the principles of green chemistry, making this an attractive method for both academic and
industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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